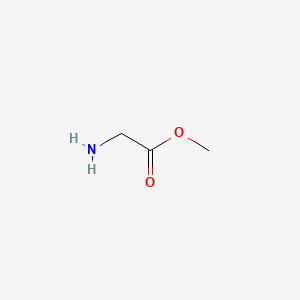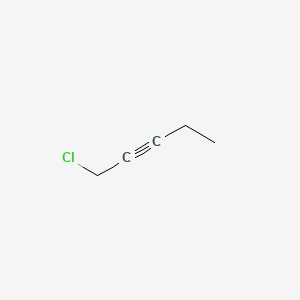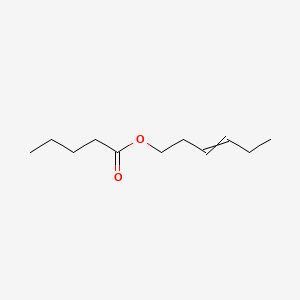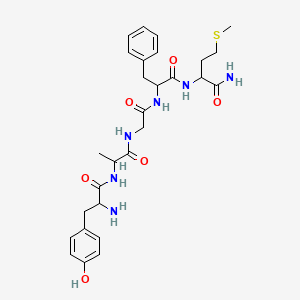
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
Descripción general
Descripción
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C8H11NO4S . It is also known as 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betaine . This compound is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of structurally diverse pyridinium salts, including 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, has been a topic of research for many years . Alkylated N-(2-hydroxyethyl)-pyridinium ILs were prepared from alkylpyridines via corresponding bromide salts by N-alkylation and final anion exchange .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 217.24 g/mol .Chemical Reactions Analysis
Pyridinium salts, including 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, have been highlighted in terms of their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium include a molecular weight of 217.24 g/mol . The compound has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results or Outcomes : Their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery are discussed .
-
Scientific Field: Green and Sustainable Chemistry
- Application : Hydroxyl functionalized pyridinium ionic liquids (ILs), liquid at room temperature, were synthesized and characterized .
- Methods of Application : Alkylated N-(2-hydroxyethyl)-pyridinium ILs were prepared from alkylpyridines via corresponding bromide salts by N-alkylation (65–93%) and final anion exchange (75–96%) .
- Results or Outcomes : Pyridinium-alkylation strongly influenced the IL physicochemical and electrochemical properties . The pyridinium ILs have an electrochemical window of 3.0–5.4 V and were thermally stable up to 405°C .
-
Scientific Field: Biochemistry
- Application : Pyridinium salts have been found to have antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitor properties .
- Methods of Application : These properties are typically studied using in vitro assays, where the pyridinium salt is introduced to a culture of cells or microorganisms .
- Results or Outcomes : The effectiveness of the pyridinium salt in inhibiting growth or activity is then measured, often through colorimetric assays or similar methods .
-
Scientific Field: Materials Science
- Application : Pyridinium salts have applications in materials science, particularly in the creation of ionic liquids .
- Methods of Application : These ionic liquids can be synthesized through various methods, often involving the reaction of a pyridinium salt with a suitable counterion .
- Results or Outcomes : The resulting ionic liquids have a wide range of potential uses, from solvents to electrolytes in batteries .
-
Scientific Field: Genetics
- Application : Pyridinium salts have been used in gene delivery, a crucial aspect of genetic engineering .
- Methods of Application : This typically involves using the pyridinium salt to form a complex with the DNA or RNA to be delivered, which can then be introduced to cells .
- Results or Outcomes : The effectiveness of this method can be measured by observing the expression of the delivered gene in the target cells .
-
Scientific Field: Electroplating
- Application : “1-(2-Hydroxy-3-sulphonatopropyl)pyridinium” is a good nickel plating intermediate which has good leveling power in middle and low current density areas .
- Methods of Application : It is used in combination with other chemicals like BEO, PME, PESS, MOSS, saccharin or auxiliary brighteners .
- Results or Outcomes : It also has an outstanding LCD throwing power .
-
Scientific Field: Electroplating
- Application : “1-(2-Hydroxy-3-sulphonatopropyl)pyridinium” is a good nickel plating intermediate which has good leveling power in middle and low current density areas .
- Methods of Application : It should be used in combination with other chemicals like BEO, PME, PESS, MOSS, saccharin or auxiliary brighteners .
- Results or Outcomes : It also has an outstanding LCD throwing power .
-
Scientific Field: Chemical Synthesis
- Application : “1-(2-Hydroxy-3-sulphonatopropyl)pyridinium” can be used to prepare electroplating brightener and nickel plating strong leveling agent .
- Methods of Application : The specific methods of synthesis would depend on the exact nature of the brightener or leveling agent being prepared .
- Results or Outcomes : The resulting brighteners or leveling agents can then be used in various electroplating applications .
Propiedades
IUPAC Name |
2-hydroxy-3-pyridin-1-ium-1-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRZHQPROLZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014636 | |
| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |
CAS RN |
3918-73-8, 68928-53-0 | |
| Record name | 1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)







